4-Methyl-5-vinylthiazole

Descripción general

Descripción

4-Methyl-5-vinylthiazole is a nitrogen and sulfur-containing heterocyclic compound. It is known for its presence in various natural sources such as garlic, pork, and mature whiskey. Additionally, it is a significant volatile compound in the floral scent of certain species within the Annonaceae and Araceae families, where it plays a crucial role in attracting scarab beetle pollinators .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Methyl-5-vinylthiazole can be synthesized through various methods. One common approach involves the reaction of 4-methylthiazole with acetylene under specific conditions. The reaction typically requires a catalyst such as palladium on carbon and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound, which is sensitive to light and temperature .

Análisis De Reacciones Químicas

Types of Reactions

4-Methyl-5-vinylthiazole undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound, often leading to the formation of thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Flavoring Agent in Animal Feed

One of the primary applications of 4-methyl-5-vinylthiazole is as a flavoring agent in animal feed . The European Food Safety Authority (EFSA) has evaluated its safety and efficacy for use in feed for various animal species. The findings indicate that it is safe at specified levels, with a maximum proposed use level of 0.5 mg/kg in complete feed for veal calves and lower concentrations for other species such as pigs, cattle, and poultry .

Table 1: Safe Concentrations of this compound in Animal Feed

| Animal Species | Maximum Safe Concentration (mg/kg) |

|---|---|

| Veal Calves | 0.5 |

| Cattle for Fattening | 0.4 |

| Pigs for Fattening | 0.2 |

| Chickens for Fattening | 0.1 |

The compound has been shown to enhance the sensory properties of feed, thus improving palatability and potentially leading to better feed intake and animal performance .

Role in Pollination

This compound plays a crucial role in attracting scarab beetle pollinators , particularly in certain flowering plants such as those in the Annonaceae and Araceae families. Research indicates that this compound acts as an olfactory signal that is vital for the reproductive success of these plants, as it attracts specialized scent-driven pollinators . This application highlights its ecological significance and potential use in agricultural practices aimed at enhancing pollination.

Industrial Applications

In addition to its biological roles, this compound has potential applications in materials science . Studies have explored its effects on metal corrosion, particularly regarding its role as an organic synthesis intermediate in developing corrosion inhibitors . The compound's unique chemical structure allows it to interact with metal surfaces, providing insights into material protection strategies.

Table 2: Potential Industrial Applications of this compound

| Application Area | Description |

|---|---|

| Corrosion Inhibition | Used to develop inhibitors for metal corrosion |

| Chemical Intermediate | Serves as an intermediate in organic synthesis |

Safety Assessments and Regulatory Status

The safety profile of this compound has been thoroughly assessed by regulatory bodies. The EFSA concluded that there are no significant safety concerns regarding its use as a flavoring agent or feed additive, ruling out previous genotoxicity concerns . This regulatory approval supports its application across food and feed industries.

Mecanismo De Acción

The mechanism of action of 4-Methyl-5-vinylthiazole involves its interaction with specific molecular targets. In the context of its role as a floral volatile, it interacts with olfactory receptors in pollinators, triggering behavioral responses that facilitate pollination. In antimicrobial applications, it is believed to disrupt microbial cell membranes, leading to cell death .

Comparación Con Compuestos Similares

4-Methyl-5-vinylthiazole is unique due to its dual presence of nitrogen and sulfur in its heterocyclic structure. Similar compounds include:

4-Methylthiazole: Lacks the vinyl group, making it less reactive in certain chemical reactions.

2-Vinylpyrazine: Contains a pyrazine ring instead of a thiazole ring, leading to different chemical properties.

2,4,5-Trimethylthiazole: Has additional methyl groups, altering its reactivity and applications

These comparisons highlight the distinct chemical and biological properties of this compound, making it a valuable compound in various fields of research and industry.

Actividad Biológica

4-Methyl-5-vinylthiazole (MVTh) is a heterocyclic compound notable for its biological activity, particularly in the context of plant-pollinator interactions and its applications as a flavoring agent in animal feed. This article compiles research findings, safety assessments, and case studies to provide a comprehensive overview of the biological activity associated with MVTh.

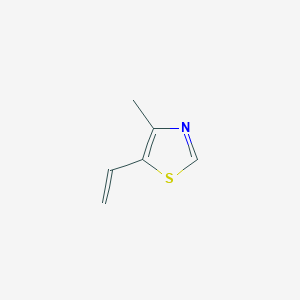

- Chemical Formula : C₆H₇N₃S

- Molecular Weight : 155.20 g/mol

- Structure : MVTh contains a thiazole ring with a vinyl group and a methyl group attached, contributing to its unique properties.

Sources and Biosynthesis

MVTh is primarily derived from the metabolism of thiamine (vitamin B1) in plants. It has been identified as a key olfactory signal in certain flowering plants, specifically within the Annonaceae and Araceae families, where it plays a critical role in attracting pollinators such as Cyclocephaline scarabs .

Pollinator Attraction

Research has demonstrated that MVTh is a significant attractant for scarab beetles, which are crucial for the pollination of various Neotropical plant species. Field tests have shown that both male and female beetles are drawn to floral scents containing MVTh, indicating its importance in plant reproductive success .

Safety and Efficacy in Animal Feed

The European Food Safety Authority (EFSA) has assessed the safety of MVTh when used as a feed additive. The compound was found to be safe at concentrations up to 0.5 mg/kg in complete feed for various animal species, including veal calves and salmonids. The safety profile indicates that no significant adverse effects are expected for consumers or target animals when used within these limits .

| Animal Species | Safe Concentration (mg/kg) |

|---|---|

| Veal Calves | 0.5 |

| Cattle for Fattening | 0.4 |

| Sheep/Goat | 0.4 |

| Horses | 0.4 |

| Cats | 0.4 |

| Sows/Dairy Cows | 0.3 |

| Piglets/Pigs for Fattening | 0.2 |

| Rabbits/Laying Hens | 0.2 |

| Chickens/Turkeys | 0.1 |

Toxicological Studies

Toxicological assessments indicate that MVTh can act as an irritant to skin and eyes, and may cause respiratory sensitization. However, no significant risks were identified for consumers when used as a flavoring agent in animal feed . The no observed adverse effect level (NOAEL) derived from related compounds suggests that MVTh is well-tolerated at recommended doses.

Field Studies on Pollinator Behavior

In field studies conducted on several plant species, the presence of MVTh was correlated with increased visitation rates by Cyclocephaline beetles. These studies utilized gas chromatography-mass spectrometry (GC-MS) to analyze the floral scent profiles, confirming MVTh's role as a prominent component in attracting these pollinators .

Flavoring Agent Efficacy

In trials assessing the efficacy of MVTh as a flavoring agent in animal feed, results indicated enhanced palatability among livestock when MVTh was included at safe levels. This suggests potential applications in improving feed acceptance among various animal species .

Propiedades

IUPAC Name |

5-ethenyl-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-3-6-5(2)7-4-8-6/h3-4H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAMMXIRDIIGDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061952 | |

| Record name | 4-Methyl-5-vinylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid; nutty, cocoa-like odour | |

| Record name | 4-Methyl-5-vinylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methyl-5-vinylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/971/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | 4-Methyl-5-vinylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/971/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.091-1.095 | |

| Record name | 4-Methyl-5-vinylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/971/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1759-28-0 | |

| Record name | 4-Methyl-5-vinylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1759-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-5-vinylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001759280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 5-ethenyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-5-vinylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-5-vinylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-5-VINYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G77935P78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methyl-5-vinylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-15 °C | |

| Record name | 4-Methyl-5-vinylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the unique interactions of 4-methyl-5-vinylthiazole with other molecules?

A1: this compound possesses a thiazole ring, a heterocyclic aromatic structure capable of various interactions. In chromatographic applications, the thiazole ring acts as an electron donor and forms donor-acceptor complexes with acceptor solutes. [, ] Additionally, the nitrogen atom within the thiazole ring can accept a proton, allowing for hydrogen bonding with other molecules, such as explosives. [] This characteristic differentiates it from conventional stationary phases like RP-8 and RP-18.

Q2: How does the structure of this compound influence its properties?

A2: The π-electron conjugation extending from the thiazole ring through the vinyl group significantly impacts the methyl group's internal rotation barrier. [] This results in a relatively low barrier, suggesting that electrostatic effects stemming from the extended π-conjugated system play a crucial role.

Q3: How does this compound contribute to the aroma profile of certain plants?

A3: this compound, alongside other volatile compounds like limonene and myrcene, contributes to the characteristic aroma of the trifoliate orange (Poncirus trifoliata) peel. [] This unique sulfur- and nitrogen-containing compound was identified for the first time as a contributing factor to citrus aroma.

Q4: What are the potential applications of this compound in material science?

A4: this compound can be copolymerized with sulfur to form poly(S-MVT), a material with potential applications in lithium-sulfur batteries. [] The copolymer exhibits improved electronic properties compared to elemental sulfur, attributed to the protonated thiazole nitrogen atoms and meso/macroporous structure. This modification enhances battery performance, including cycling stability and rate capability.

Q5: What is the role of this compound in thiamin biosynthesis?

A5: While this compound is not a direct precursor in thiamin biosynthesis, its structural similarity to the thiazole precursor (cThz-P) is notable. Research suggests that the tropical arum lily, Caladium bicolor, utilizes a massively expressed THI4 enzyme to produce this compound de novo, independent of thiamin metabolism. [] This finding highlights the compound's significance in plant metabolic pathways and potential for exploring alternative thiamin biosynthesis routes.

Q6: How does this compound behave in chromatographic separation techniques?

A6: Poly(this compound) has proven effective as a stationary phase in separating fullerene compounds C60 and C70 in high-performance liquid chromatography (HPLC) under normal phase conditions. [] Compared to the commercial Diol-Phase, this stationary phase offers superior separation efficiency.

Q7: What are the safety considerations regarding the use of this compound as a feed additive?

A7: The European Food Safety Authority (EFSA) has assessed the safety of this compound as a sensory additive in animal feed. [] While generally safe for various species at specific concentrations, it is considered a skin, eye, and respiratory irritant and a potential dermal and respiratory sensitizer. Handling precautions are necessary to minimize risks.

Q8: What are the limitations of using this compound in polymerization reactions?

A8: In the reversible addition-fragmentation chain transfer (RAFT) polymerization of isoprene, this compound can act as a weak base. [] While not detrimental to the polymerization process, its presence can lead to a significant increase in isoprene conversion, requiring careful control of reaction conditions for optimal results.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.